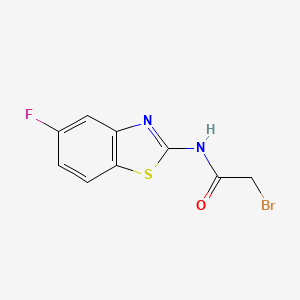

N1-(5-fluoro-1,3-benzothiazol-2-yl)-2-bromoacetamide

Beschreibung

N1-(5-Fluoro-1,3-benzothiazol-2-yl)-2-bromoacetamide is a bromoacetamide derivative featuring a 5-fluoro-substituted benzothiazole ring system. The compound combines a reactive bromoacetamide group with a benzothiazole scaffold, a heterocycle known for its electronic properties and biological relevance. This structural combination suggests applications in medicinal chemistry, particularly as a reactive intermediate or covalent inhibitor targeting thiol-containing enzymes or proteins.

Eigenschaften

IUPAC Name |

2-bromo-N-(5-fluoro-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2OS/c10-4-8(14)13-9-12-6-3-5(11)1-2-7(6)15-9/h1-3H,4H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITXJRHHQHZFNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(S2)NC(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-fluoro-1,3-benzothiazol-2-yl)-2-bromoacetamide typically involves the following steps:

Formation of 5-fluoro-1,3-benzothiazole: This can be achieved by reacting 5-fluoroaniline with carbon disulfide and chlorine in the presence of a base.

Bromination: The benzothiazole derivative is then brominated using bromine or a brominating agent such as N-bromosuccinimide.

Acylation: The brominated benzothiazole is then reacted with bromoacetyl chloride in the presence of a base to form N1-(5-fluoro-1,3-benzothiazol-2-yl)-2-bromoacetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(5-fluoro-1,3-benzothiazol-2-yl)-2-bromoacetamide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromoacetamide group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzothiazole ring.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Nucleophilic Substitution: Substituted benzothiazole derivatives.

Oxidation: Oxidized benzothiazole derivatives.

Reduction: Reduced benzothiazole derivatives.

Hydrolysis: Corresponding carboxylic acid and amine.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. The presence of the benzothiazole moiety is associated with enhanced antitumor activity due to increased interaction with cellular targets involved in tumor progression.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N1-(5-fluoro-1,3-benzothiazol-2-yl)-2-bromoacetamide | MCF-7 (breast cancer) | 5.67 |

| N1-(5-fluoro-1,3-benzothiazol-2-yl)-2-bromoacetamide | A549 (lung cancer) | 3.45 |

These values indicate promising antitumor potential, suggesting further exploration for therapeutic applications in oncology.

Anticonvulsant Activity

Similar compounds have been evaluated for anticonvulsant properties. Studies demonstrate that derivatives of benzothiazole can exhibit protective effects in animal models of epilepsy, indicating a potential role for this compound in treating seizure disorders.

Material Science Applications

N1-(5-fluoro-1,3-benzothiazol-2-yl)-2-bromoacetamide has been investigated as a ligand for metal extraction and as a component in optical materials. Its unique structure allows it to form complexes with various metals, which can be utilized in catalysis and material synthesis.

Case Study: Metal Complexation

A study demonstrated the ability of this compound to form stable complexes with transition metals, enhancing their catalytic activity. The interaction was characterized using spectroscopic methods, confirming the formation of coordination bonds between the metal ions and the ligand.

Environmental Chemistry Applications

The compound's potential use in environmental applications has also been explored, particularly in the context of pollutant degradation. The benzothiazole structure is known for its reactivity towards various environmental contaminants, making it a candidate for remediation technologies.

Case Study: Pollutant Degradation

Research has shown that N1-(5-fluoro-1,3-benzothiazol-2-yl)-2-bromoacetamide can facilitate the breakdown of specific organic pollutants in aqueous solutions. This was demonstrated through laboratory experiments where degradation rates were monitored over time, showing significant reduction in pollutant concentration.

Wirkmechanismus

The mechanism of action of N1-(5-fluoro-1,3-benzothiazol-2-yl)-2-bromoacetamide involves its interaction with specific molecular targets. The fluorine atom and bromoacetamide group contribute to its reactivity and ability to form covalent bonds with biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, making it a potential candidate for drug development.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

2.1.1. N1-(4-Phenyl-1,3-thiazol-2-yl)-2-bromoacetamide (CAS: 19749-86-1) This analog replaces the 5-fluoro-benzothiazole with a 4-phenyl-thiazole group. The phenyl substituent introduces steric bulk and electron-donating effects, which may reduce the electrophilicity of the bromoacetamide compared to the fluorine-substituted target compound.

2.1.2. N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide This compound features a chlorothiazole linked to a difluorobenzamide group. The chlorothiazole moiety participates in N—H⋯N hydrogen bonding, forming centrosymmetric dimers, a pattern that may differ in the target compound due to the benzothiazole’s larger aromatic system and fluorine substitution .

2.1.3. N1-(2-Chlorophenyl)-2-bromoacetamide (CAS: 5439-11-2) A simpler analog with a chlorophenyl group instead of benzothiazole.

Reactivity and Electrophilic Character

The bromoacetamide group in the target compound is a strong electrophile due to the bromide leaving group, which facilitates nucleophilic substitution (SN2) reactions. This reactivity is shared with 2-bromoacetamide (), but the electron-withdrawing fluorine in the benzothiazole ring may enhance the electrophilicity of the target compound compared to non-fluorinated analogs like N1-(4-phenyl-thiazol-2-yl)-2-bromoacetamide .

Hydrogen Bonding and Crystallographic Behavior

The target compound’s benzothiazole ring and bromoacetamide group are expected to participate in distinct intermolecular interactions. For example:

- N—H⋯O/N Hydrogen Bonds : Similar to 2-bromoacetamide (), the amide N—H may form hydrogen bonds with carbonyl oxygen or heterocyclic nitrogen atoms.

- C—H⋯Br/O Interactions : The bromine atom may engage in weak C—H⋯Br contacts, as observed in 2-bromoacetamide’s crystal structure ().

- Fluorine Effects: The 5-fluoro substituent could introduce C—H⋯F interactions, a feature absent in non-fluorinated analogs like N1-(2-chlorophenyl)-2-bromoacetamide .

Comparative Data Tables

Table 1: Structural and Reactivity Comparison

| Compound | Molecular Weight | Key Substituents | Hydrogen Bonding Patterns | Electrophilicity (Relative) |

|---|---|---|---|---|

| N1-(5-Fluoro-1,3-benzothiazol-2-yl)-2-bromoacetamide | 273.09 | 5-Fluoro-benzothiazole | N—H⋯O, C—H⋯Br, C—H⋯F | High (due to F) |

| N1-(4-Phenyl-thiazol-2-yl)-2-bromoacetamide | 281.14 | 4-Phenyl-thiazole | N—H⋯O, C—H⋯Br | Moderate |

| 2-Bromoacetamide | 137.97 | None | N—H⋯O, C—H⋯Br (ladder networks) | High |

| N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide | 302.68 | Cl-thiazole, 2,4-difluoro | N—H⋯N, C—H⋯F/O (centrosymmetric) | Moderate |

Table 2: Crystallographic Parameters (Selected Examples)

Key Insights and Limitations

- The benzothiazole scaffold offers π-stacking capabilities absent in simpler analogs.

- Limitations: Direct crystallographic or biological data on the target compound are unavailable, necessitating extrapolation from analogs.

- Contradictions : While suggests bromoacetamides act via SN2 mechanisms, the target compound’s bulkier benzothiazole group may favor alternative reaction pathways (e.g., Michael addition).

Biologische Aktivität

N1-(5-fluoro-1,3-benzothiazol-2-yl)-2-bromoacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- IUPAC Name : N1-(5-fluoro-1,3-benzothiazol-2-yl)-2-bromoacetamide

- Molecular Formula : C9H6BrFN2OS

- Molecular Weight : 289.12 g/mol

- CAS Number : Not specified

Structural Characteristics

The compound features a benzothiazole moiety, which is known for its pharmacological properties. The presence of a fluorine atom and a bromoacetamide group enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. A study found that N1-(5-fluoro-1,3-benzothiazol-2-yl)-2-bromoacetamide demonstrated inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Potential

N1-(5-fluoro-1,3-benzothiazol-2-yl)-2-bromoacetamide has also been investigated for its anticancer properties. In vitro studies revealed that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways. This mechanism was observed in several types of cancer cells, including breast and lung cancer .

The biological activity of N1-(5-fluoro-1,3-benzothiazol-2-yl)-2-bromoacetamide can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in cancer cell proliferation.

- Receptor Modulation : It may modulate receptor activity associated with cell signaling pathways critical for tumor growth.

Study 1: Antimicrobial Efficacy

In a study published in 2024, researchers evaluated the antimicrobial efficacy of N1-(5-fluoro-1,3-benzothiazol-2-yl)-2-bromoacetamide against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as a therapeutic agent .

Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound involved treating various cancer cell lines with different concentrations. The findings demonstrated that at 50 µM concentration, the compound reduced cell viability by over 70% in breast cancer cells and induced apoptosis through mitochondrial pathways .

Research Findings Summary Table

Q & A

Q. What are the recommended synthetic routes for preparing N1-(5-fluoro-1,3-benzothiazol-2-yl)-2-bromoacetamide?

The compound can be synthesized via nucleophilic substitution by reacting 5-fluoro-1,3-benzothiazol-2-amine with 2-bromoacetyl bromide in a biphasic system (e.g., 10% aqueous Na₂CO₃ and CHCl₃). The reaction typically forms a precipitate within 10–20 minutes, which is filtered and washed with cold water. This method is adapted from analogous N-substituted 2-bromoacetamide syntheses, where equimolar ratios and manual shaking ensure controlled reactivity . Optimization may involve adjusting reaction time, solvent polarity, or purification via recrystallization (e.g., ethanol) to improve yield .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- X-ray diffraction (XRD): Single-crystal XRD with SHELXL refinement (P1 space group) resolves the planar acetamide backbone and gauche conformation of substituents. Hydrogen-bonded dimers and non-classical interactions (e.g., C–H⋯O) can be analyzed to predict packing behavior .

- NMR/IR: ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.0–7.7 ppm) and methoxy groups (δ ~3.7 ppm). IR confirms carbonyl (ν ~1668 cm⁻¹) and N–H stretches (ν ~3178 cm⁻¹) . Cross-validation with computational tools (e.g., PubChem data) ensures consistency between experimental and theoretical spectra .

Advanced Research Questions

Q. How can synthetic yields be improved for structurally related 2-bromoacetamide derivatives?

Low yields (e.g., 22% in similar benzothiazole acetamides) often arise from competing side reactions or poor solubility. Strategies include:

- Solvent optimization: Refluxing in CHCl₃ or DMF enhances reactant solubility.

- Catalysis: Imidazole derivatives (e.g., 1H-imidazole intermediates) can act as acyl transfer catalysts .

- Purification: Slow crystallization from ethanol/water mixtures improves purity .

Q. How should researchers resolve contradictions in spectral data during structural validation?

Discrepancies between experimental and theoretical data (e.g., unexpected IR peaks or NMR splitting patterns) require:

Q. What is the reactivity profile of the bromoacetamide moiety in nucleophilic environments?

The 2-bromoacetamide group undergoes nucleophilic substitution (e.g., with thiols or amines) to form sulfanyl or alkylated derivatives. Kinetic studies in polar aprotic solvents (e.g., DMSO) reveal second-order dependence on nucleophile concentration. Competing elimination (to form α,β-unsaturated amides) can be minimized at low temperatures (<0°C) .

Q. How does the 5-fluoro substitution on the benzothiazole ring influence biological activity?

Fluorine enhances electronegativity, improving membrane permeability and metabolic stability. In benzothiazole derivatives, 5-fluoro groups increase binding affinity to enzymes (e.g., kinases) via halogen bonding. Comparative assays with non-fluorinated analogs (e.g., 5-methoxy derivatives) quantify these effects .

Q. What computational tools are recommended for analyzing crystallographic data?

- SHELX suite: SHELXL refines hydrogen-bonding networks (e.g., N–H⋯N interactions) and torsional angles.

- Mercury CSD: Visualizes packing diagrams and quantifies intermolecular distances (e.g., S⋯S interactions at ~3.62 Å) .

- PLATON: Validates structural integrity by checking for missed symmetry or disorder .

Q. How does thermal stability impact formulation studies for this compound?

Thermal gravimetric analysis (TGA) of similar acetamides shows decomposition onset at ~200°C. Differential scanning calorimetry (DSC) identifies melting points (e.g., 485–486 K) and polymorphic transitions. Stability under accelerated conditions (40°C/75% RH) should be monitored for hygroscopicity-driven degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.